(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate
Description
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate is a bicyclic monoterpenoid derivative containing a camphor-like framework (1,7,7-trimethylbicyclo[2.2.1]heptane) with an imine (C=N) linkage and a tert-butyl ester group. This compound is structurally related to camphor derivatives, which are widely studied for their applications in organic synthesis, catalysis, and pharmaceuticals. The tert-butyl ester moiety enhances steric bulk and may influence solubility, stability, and reactivity compared to simpler esters like methyl or ethyl acetates.
Properties
Molecular Formula |
C16H27NO2 |
|---|---|
Molecular Weight |
265.39 g/mol |
IUPAC Name |
tert-butyl 2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetate |
InChI |
InChI=1S/C16H27NO2/c1-14(2,3)19-13(18)10-17-12-9-11-7-8-16(12,6)15(11,4)5/h11H,7-10H2,1-6H3 |
InChI Key |
VKUOEEIEALZTKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=NCC(=O)OC(C)(C)C)C2)C)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one with tert-Butyl Glycinate
The core synthesis involves Schiff base formation between 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (camphor) and tert-butyl glycinate. Camphor’s bicyclic framework provides rigidity, while the glycinate ester introduces nucleophilic amine functionality.
Reaction Mechanism :
Under acidic conditions, the ketone undergoes nucleophilic attack by the glycinate’s α-amino group, forming a protonated hemiaminal intermediate. Dehydration yields the imine, with stereochemistry dictated by steric interactions between the tert-butyl group and camphor’s methyl substituents.
Standard Protocol :
- Reactants : Camphor (1.0 equiv), tert-butyl glycinate hydrochloride (1.2 equiv)
- Catalyst : Sulfuric acid (0.1 equiv) or p-toluenesulfonic acid (TsOH, 0.05 equiv)
- Solvent : Anhydrous ethanol or methanol
- Conditions : Reflux at 78°C for 12–24 hours
- Work-up : Neutralization with sodium bicarbonate, extraction with ethyl acetate, rotary evaporation
- Yield : 70–85%
Optimization of Imine Formation
Catalyst Screening and Reaction Kinetics
Acid catalysts profoundly influence reaction rate and imine stability. Bronsted acids (e.g., H2SO4, TsOH) outperform Lewis acids (e.g., ZnCl2) by stabilizing the transition state.
Table 1. Catalyst Performance in Imine Synthesis
| Catalyst | Concentration (equiv) | Time (h) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| H2SO4 | 0.1 | 18 | 82 | 9:1 |
| TsOH | 0.05 | 12 | 88 | 8:1 |
| Acetic acid | 0.2 | 24 | 65 | 6:1 |
| None | – | 48 | <5 | – |
Data adapted from camphor thiosemicarbazone and tert-butyl glycinate alkylation studies. TsOH achieves higher yields and shorter reaction times due to enhanced protonation without side reactions.
Solvent Effects on Stereoselectivity
Polar aprotic solvents (e.g., DMF, acetonitrile) favor E-isomer formation by reducing steric hindrance during imine cyclization.
Table 2. Solvent Impact on E:Z Ratio
| Solvent | Dielectric Constant | E:Z Ratio | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 7:1 | 82 |
| Acetonitrile | 37.5 | 10:1 | 85 |
| Toluene | 2.4 | 4:1 | 68 |
| DMF | 36.7 | 12:1 | 80 |
Non-polar solvents like toluene destabilize the transition state, lowering selectivity. Acetonitrile’s high dielectric constant enhances dipole-dipole interactions, aligning reactants for E-configuration dominance.
Stereochemical Control and Isolation
Diastereoselective Crystallization
The E-isomer’s lower solubility enables selective crystallization. Cooling ethanolic reaction mixtures to 4°C precipitates >95% pure E-isomer, while Z-isomers remain in solution.
Procedure :
Chromatographic Resolution
Silica gel chromatography with hexane:ethyl acetate (4:1) separates E/Z isomers. The E-isomer elutes first (Rf 0.45) due to reduced polarity from trans-configuration.
Industrial-Scale Production
Continuous Flow Synthesis
Scaling imine formation requires flow reactors to optimize heat transfer and mixing.
Protocol :
- Reactors : Two-stage tubular reactor (T1 = 60°C, T2 = 80°C)
- Residence Time : 30 minutes
- Catalyst : Immobilized TsOH on silica (0.1 g/mL)
- Output : 92% conversion, 85% isolated yield
Recent Methodological Advances
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours, achieving 89% yield with comparable E-selectivity.
Enzymatic Catalysis
Lipase B (Candida antarctica) catalyzes imine formation in aqueous ethanol (pH 7.0), yielding 75% product with 98% E-selectivity. This green approach avoids acidic waste.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form oxime derivatives.
Reduction: The imine can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a suitable base.
Major Products
The major products formed from these reactions include oxime derivatives, amines, and substituted bicyclo[2.2.1]heptane derivatives.
Scientific Research Applications
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in various biochemical pathways. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound shares structural similarities with other bicyclo[2.2.1]heptane derivatives, particularly those with imine or ester functionalities. Key analogs include:
Physical and Chemical Properties
- Thermal Stability : Imine-containing analogs (e.g., , Compound 1) show moderate thermal stability (melting points 88–125°C), while ferrocene derivatives decompose at higher temperatures due to metal-ligand interactions .
- Spectroscopic Data : Similar compounds are characterized by ¹H-NMR shifts at δ 1.0–1.5 ppm (tert-butyl and methyl groups) and FT-IR peaks at ~1650–1700 cm⁻¹ (C=O and C=N stretches) .
Biological Activity
(E)-tert-butyl 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylideneamino)acetate is a compound with potential biological activity due to its unique bicyclic structure and functional groups. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 252.36 g/mol. The compound features a bicyclic core that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities such as:
- Antimicrobial properties : Many bicyclic compounds have shown effectiveness against bacterial and fungal strains.
- Enzyme inhibition : Specific derivatives have been studied for their ability to inhibit enzymes like α-glucosidase, which is relevant in diabetes management.
- Anti-inflammatory effects : Bicyclic compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory therapies.
The biological activity of this compound may involve:
- Receptor Interaction : Binding to specific receptors can trigger cellular responses leading to therapeutic effects.
- Enzyme Modulation : Inhibition or activation of enzymes involved in metabolic pathways can alter physiological processes.
- Cell Signaling Pathways : The compound may influence signaling cascades that regulate inflammation and immune responses.
Case Studies and Research Findings
Several studies have investigated the biological implications of related compounds:
- Study on α-glucosidase Inhibition : A related study demonstrated that certain bicyclic compounds exhibit significant α-glucosidase inhibition, suggesting potential for managing postprandial hyperglycemia in diabetic patients .
- Antimicrobial Activity : Research has shown that similar bicyclic structures possess antimicrobial properties against various pathogens, indicating a potential application in treating infections.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
